molecular formula C21H20N6O2 B2632936 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941875-64-5

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2632936
CAS No.: 941875-64-5
M. Wt: 388.431
InChI Key: JALYOUZUHBRKKQ-UHFFFAOYSA-N
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Description

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule featuring a tetrazole ring, a methoxyphenyl group, and a naphthalenemethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.38 g/mol
  • LogP : 2.812
  • Polar Surface Area : 72.512 Ų
PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight337.38 g/mol
LogP2.812
Polar Surface Area72.512 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting certain enzymes or signaling pathways critical for cell proliferation and survival. The tetrazole ring enhances the compound's stability and its interaction with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to this compound have shown promising results in cytotoxicity assays against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (human keratinocyte) cells using MTT assays .

Case Study : In a comparative study, a derivative of this compound demonstrated cytotoxicity that was significantly higher than that of traditional chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggested that the presence of the naphthalene group plays a crucial role in enhancing cytotoxic activity.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Similar tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Research Findings

Several research studies have focused on synthesizing and evaluating the biological activity of tetrazole-containing compounds:

  • Cytotoxicity Studies : A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenyl and naphthyl groups could enhance activity .
  • Antiviral Properties : Some derivatives have shown anti-HIV activity, suggesting a broader scope of biological applications beyond oncology.
  • Synthetic Pathways : The synthesis typically involves multi-step reactions starting from hydrazine derivatives to form the tetrazole ring, followed by coupling reactions to introduce naphthalene and urea functionalities.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-29-18-11-9-17(10-12-18)27-20(24-25-26-27)14-23-21(28)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYOUZUHBRKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.